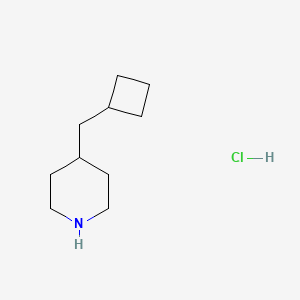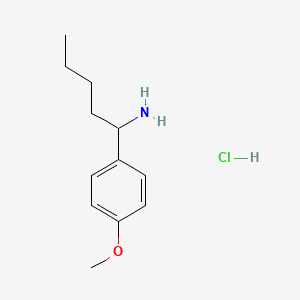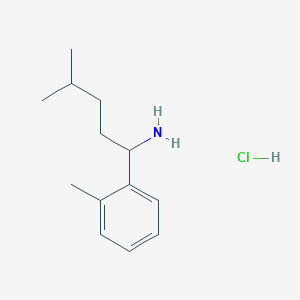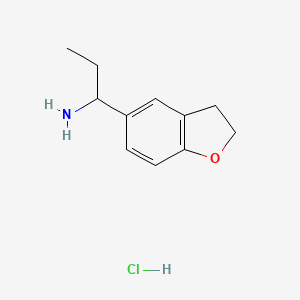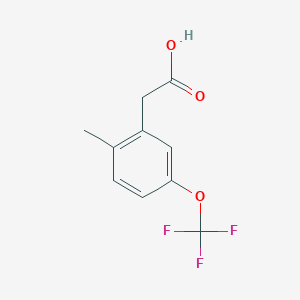
Ácido 2-metil-5-(trifluorometoxi)fenilacético
Descripción general
Descripción
“2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is an organic compound with the IUPAC name [2-methyl-5-(trifluoromethoxy)phenyl]acetic acid . It has a molecular weight of 234.17 .
Synthesis Analysis
While specific synthesis methods for “2-Methyl-5-(trifluoromethoxy)phenylacetic acid” were not found, there are general methods available for the synthesis of similar compounds. For instance, pinacol boronic esters are highly valuable building blocks in organic synthesis . Also, there are convenient methods for the synthesis of 3-(4-aminophenyl)-coumarin-7-O-sulfamate derivatives N-acylated with fluorinated analogues of benzoic or phenylacetic acid as steroid sulfatase (STS) inhibitors .Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is 1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) . This indicates the presence of a methyl group (CH3), a trifluoromethoxy group (OCF3), and a phenylacetic acid group in the molecule.Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethoxy)phenylacetic acid” is a solid at ambient temperature . The molecular weight is 234.17 .Aplicaciones Científicas De Investigación
Síntesis de Moléculas Bioactivas
Ácido 2-metil-5-(trifluorometoxi)fenilacético: se utiliza en la síntesis de diversas moléculas bioactivas. Su grupo trifluorometoxi es particularmente valioso en la química medicinal debido a su capacidad para mejorar la estabilidad metabólica y la biodisponibilidad de los productos farmacéuticos .
Investigación Agroquímica
Este compuesto sirve como precursor en el desarrollo de agroquímicos. El grupo fenil trifluorometoxi es una parte común en los herbicidas y plaguicidas, contribuyendo a la eficacia y selectividad de estos agentes .
Ciencia de Materiales
En la ciencia de materiales, el ácido 2-metil-5-(trifluorometoxi)fenilacético puede utilizarse para modificar las propiedades de la superficie de los materiales, confiriéndoles hidrofobicidad, lo cual es esencial para crear recubrimientos resistentes al agua .
Síntesis Química
El ácido actúa como intermediario en las síntesis químicas, especialmente en la construcción de estructuras orgánicas complejas. Su presencia en una estructura molecular puede alterar significativamente las propiedades electrónicas del compuesto .
Química Analítica
Debido a su estructura única, este compuesto puede utilizarse como material estándar o de referencia en el análisis cromatográfico, lo que ayuda a la identificación y cuantificación de compuestos similares .
Química del Flúor
Es un reactivo valioso en la investigación de la química del flúor, donde se explora la introducción de átomos de flúor en compuestos orgánicos para el desarrollo de nuevas reacciones y metodologías .
Desarrollo Farmacéutico
Este compuesto participa en el desarrollo de nuevos productos farmacéuticos, particularmente en el diseño de profármacos donde puede mejorar la administración y activación de los agentes terapéuticos .
Ciencia Ambiental
En la ciencia ambiental, puede utilizarse para estudiar el comportamiento de los compuestos fluorados en el medio ambiente, incluida su estabilidad, degradación e impacto ecológico potencial .
Mecanismo De Acción
Mode of Action
It’s worth noting that the compound contains a trifluoromethoxy group, which is often used in medicinal chemistry to improve the metabolic stability and bioavailability of drugs .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have a role in these pathways.
Pharmacokinetics
The presence of the trifluoromethoxy group can potentially enhance the compound’s bioavailability .
Result of Action
Related compounds have been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors , suggesting that it may have similar effects.
Action Environment
It’s worth noting that the compound is stable at ambient temperature , suggesting that it may be relatively stable under various environmental conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Methyl-5-(trifluoromethoxy)phenylacetic acid has several advantages for use in laboratory experiments. It is relatively inexpensive and easily available, and its synthesis is relatively straightforward. Additionally, it is chemically stable and can be stored for long periods of time without degradation. However, it is also a potent inhibitor of certain enzymes, which can lead to complications in some experiments. Additionally, it can be toxic in high doses and can cause skin irritation.
Direcciones Futuras
The potential applications of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid are numerous and varied. Further research is needed to explore its potential as a therapeutic agent, as well as to better understand its biochemical and physiological effects. Additionally, more research is needed to explore its potential as a catalyst for organic reactions, as well as its potential for use in drug delivery systems. Finally, further research is needed to explore the potential of 2-Methyl-5-(trifluoromethoxy)phenylacetic acid as an inhibitor of fungal growth and as an anti-tumor agent.
Safety and Hazards
The compound is classified under GHS07 for safety. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
Propiedades
IUPAC Name |
2-[2-methyl-5-(trifluoromethoxy)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-6-2-3-8(16-10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWWHUPWMQKJLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




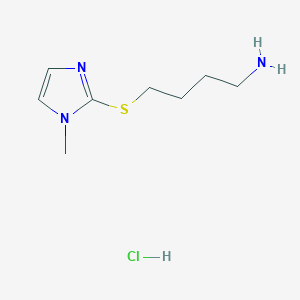
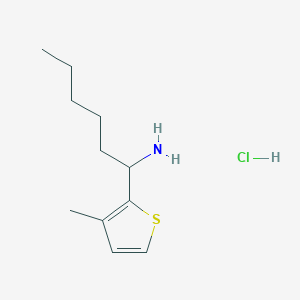



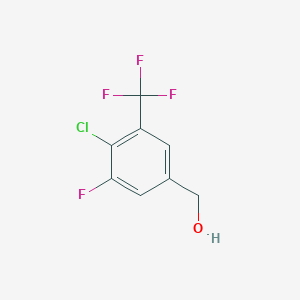
![2-Chloro-6H-pyrimido[5,4-b][1,4]oxazin-7(8H)-one](/img/structure/B1458038.png)

